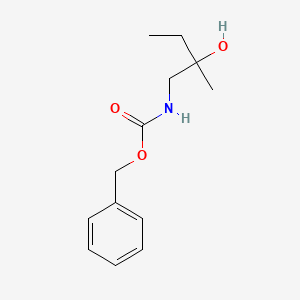

Benzyl (2-hydroxy-2-methylbutyl)carbamate

Description

Significance of Carbamate (B1207046) Linkages in Organic Synthesis and Molecular Design

The carbamate functional group, characterized by the -NHC(=O)O- linkage, is a cornerstone of modern organic and medicinal chemistry. chemsrc.commdpi.com Structurally, it can be viewed as a hybrid of an amide and an ester, and this unique constitution confers upon it a high degree of chemical and proteolytic stability. chemsrc.comnih.gov This stability is a critical attribute that has been widely exploited in various applications.

In organic synthesis, the carbamate linkage is most famously employed as a protecting group for amines. chemsrc.comnih.gov The benzyloxycarbonyl (Cbz or Z) group, for instance, is a classic example used to temporarily mask the reactivity of an amine during a multi-step synthesis. wikipedia.orgchemicalbook.com This protection strategy is fundamental in peptide synthesis, where precise control over amide bond formation is necessary. chemsrc.com The carbamate group can be introduced under mild conditions and is stable to a range of reagents, yet it can be removed selectively when desired. wikipedia.orgresearchgate.net

Beyond protection, carbamates are integral structural motifs in pharmaceuticals and agrochemicals. nih.govorgsyn.org Their ability to engage in hydrogen bonding and their conformational properties make them effective mimics of the peptide bond, a feature leveraged in the design of peptidomimetic drugs. chemsrc.commdpi.com This allows for the creation of molecules that can interact with biological targets while possessing improved metabolic stability and cell membrane permeability compared to their natural peptide counterparts. chemsrc.com The versatility of carbamate synthesis allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Role of Hydroxyl and Branched Alkyl Moieties in Stereochemical Complexity and Reactivity

The presence of a hydroxyl (-OH) group and a branched alkyl chain introduces significant structural and chemical complexity to a molecule like Benzyl (B1604629) (2-hydroxy-2-methylbutyl)carbamate.

Hydroxyl Group: The hydroxyl group is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. chemicalbook.comgoogle.com This ability profoundly influences a molecule's physical properties, such as boiling point and solubility in water. chemicalbook.com Chemically, the hydroxyl group is a site of reactivity, participating in reactions like oxidation, esterification, and etherification. google.com In a stereochemical context, a hydroxyl group attached to a carbon atom can create a chiral center, leading to the existence of enantiomers and diastereomers. The specific three-dimensional arrangement, or stereochemistry, is often critical for a molecule's biological activity, as seen in the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic. nih.gov

The combination of a hydroxyl group and a branched alkyl chain in close proximity, as in Benzyl (2-hydroxy-2-methylbutyl)carbamate, creates a tertiary alcohol. This specific arrangement dictates its reactivity, for instance, its resistance to oxidation under typical conditions compared to primary or secondary alcohols.

Contextualization of this compound within Contemporary Chemical Research

While specific research focusing solely on this compound is not prominent in the available literature, its structure places it at the intersection of several important areas of chemical research. It is a chiral, N-protected amino alcohol derivative. N-protected amino alcohols are highly valuable as chiral building blocks in asymmetric synthesis. sigmaaldrich.com They are precursors for the synthesis of enantiomerically pure compounds, including pharmaceuticals like HIV protease inhibitors. sigmaaldrich.com

The synthesis of such a molecule would likely involve the reaction of the corresponding amino alcohol, 2-amino-2-methyl-1-butanol, with a benzyl-based chloroformate, such as benzyl chloroformate (Cbz-Cl), a standard method for introducing the Cbz protecting group. wikipedia.orgorgsyn.org The study of carbamate formation from such sterically hindered amino alcohols is relevant to fields like CO2 capture, where the stability and formation constants of carbamates are crucial parameters. mdpi.comqu.edu.qa

Therefore, this compound serves as a representative molecule embodying key structural features—a stable carbamate protecting group, a chiral center, a tertiary alcohol, and a branched alkyl chain—that are of significant interest in synthetic methodology, medicinal chemistry, and materials science. Further investigation into its specific properties and potential applications could provide valuable insights within these fields.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

benzyl N-(2-hydroxy-2-methylbutyl)carbamate |

InChI |

InChI=1S/C13H19NO3/c1-3-13(2,16)10-14-12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,3,9-10H2,1-2H3,(H,14,15) |

InChI Key |

QMCAPLGJSCHCBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CNC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzyl 2 Hydroxy 2 Methylbutyl Carbamate

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a straightforward manner, often without explicit control over stereochemistry, yielding a racemic mixture. These approaches are valuable for their simplicity and efficiency in accessing the basic molecular framework.

Carbamoylation Reactions of (2-hydroxy-2-methylbutyl)amine Derivatives

A primary route to Benzyl (B1604629) (2-hydroxy-2-methylbutyl)carbamate involves the carbamoylation of the corresponding amino alcohol, 3-amino-2-methylpentan-2-ol (B7904710). This reaction entails the introduction of a benzyloxycarbonyl group onto the nitrogen atom of the amino alcohol. A common reagent for this transformation is benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, benzyl pyrocarbonate ((Boc)2O) or other activated benzyl carbonate derivatives can be employed as the carbamoylating agent. The reaction typically proceeds in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at ambient or slightly elevated temperatures.

Table 1: Representative Carbamoylation Reactions for Carbamate (B1207046) Synthesis

| Amine Substrate | Carbamoylating Agent | Base | Solvent | Product |

| 3-Amino-2-methylpentan-2-ol | Benzyl Chloroformate | Triethylamine | Dichloromethane | Benzyl (2-hydroxy-2-methylbutyl)carbamate |

| 3-Amino-2-methylpentan-2-ol | Dibenzyl Dicarbonate | Sodium Bicarbonate | Tetrahydrofuran | This compound |

Ring-Opening Reactions with Carbon Dioxide Surrogates and Benzyl Alcohol

An alternative direct synthesis involves the use of cyclic precursors that can undergo ring-opening to form the carbamate. For instance, a cyclic carbamate or a related heterocyclic compound derived from 3-amino-2-methylpentan-2-ol could be opened by benzyl alcohol or a benzyl alkoxide. This approach, while less common for this specific target, is a known strategy for carbamate synthesis in general.

Another conceptual approach involves the reaction of an appropriate aziridine (B145994), derived from a precursor of 3-amino-2-methylpentan-2-ol, with a carbon dioxide surrogate in the presence of benzyl alcohol. The ring-opening of the activated aziridine by the benzyl alkoxide, followed by trapping with a carbonyl source, would yield the desired carbamate.

Stereoselective Synthesis of Enantiopure and Diastereopure Isomers

The presence of a stereocenter at the C3 position of the butyl chain necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound. These methods are critical for applications where specific stereoisomers are required.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. nih.govwikipedia.orgsigmaaldrich.com In the context of synthesizing the chiral amino alcohol precursor, a chiral auxiliary can be temporarily attached to a prochiral substrate to direct the formation of a new stereocenter.

One common strategy involves the use of oxazolidinone auxiliaries, popularized by David Evans. wikipedia.org For example, an N-acylated oxazolidinone could undergo a diastereoselective aldol (B89426) reaction with a propanal derivative. Subsequent reduction of the ketone and removal of the auxiliary would furnish the chiral β-hydroxy acid, a precursor to the target amino alcohol.

Another approach utilizes pseudoephedrine as a chiral auxiliary. nih.gov An amide derived from pseudoephedrine can be enolized and then alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the chiral carboxylic acid, which can be further converted to the desired amino alcohol.

Table 2: Chiral Auxiliary-Mediated Synthesis of Chiral Precursors

| Chiral Auxiliary | Key Reaction | Substrate | Product Stereochemistry |

| Evans Oxazolidinone | Aldol Condensation | Propanoyl-oxazolidinone | syn- or anti-diol precursor |

| Pseudoephedrine | Alkylation | Propionyl-pseudoephedrine amide | Chiral carboxylic acid precursor |

| Camphorsultam | Michael Addition | Acryloyl-camphorsultam | Chiral β-amino acid precursor |

Asymmetric Catalysis in C-C Bond Formation and Hydroxylation

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. mdpi.com For the synthesis of the key 2-hydroxy-2-methylbutyl moiety, several catalytic asymmetric reactions can be envisioned.

One powerful method is the Sharpless asymmetric dihydroxylation of a suitable alkene, such as 2-methyl-2-pentene. nih.govwikipedia.orgencyclopedia.pub This reaction, using osmium tetroxide and a chiral ligand (derived from dihydroquinine or dihydroquinidine), can produce the chiral diol, 2-methyl-2,3-pentanediol, with high enantioselectivity. The resulting diol can then be selectively functionalized to introduce the amino group.

Another strategy involves the asymmetric addition of an ethyl nucleophile to a protected α-hydroxy ketone, such as 2-hydroxy-2-methyl-3-pentanone. nih.gov This can be achieved using a chiral catalyst, for instance, a titanium complex with a chiral ligand, to control the facial selectivity of the addition of an organometallic reagent like diethylzinc.

Asymmetric hydrogenation of α-hydroxy ketones is also a viable route. figshare.comrsc.orgdicp.ac.cn The ketone 2-hydroxy-2-methyl-3-pentanone can be reduced to the corresponding chiral diol using a chiral ruthenium or rhodium catalyst under a hydrogen atmosphere. The diol can then be converted to the amino alcohol.

Table 3: Asymmetric Catalytic Approaches to Chiral Diol Precursors

| Catalytic Method | Substrate | Catalyst/Ligand System | Product | Typical Enantiomeric Excess (ee) |

| Asymmetric Dihydroxylation | 2-Methyl-2-pentene | OsO₄ / (DHQ)₂PHAL | (2R,3S)-2-Methyl-2,3-pentanediol | >95% |

| Asymmetric Ethylation | 2-Hydroxy-2-methyl-3-pentanone | Ti(O-i-Pr)₄ / Chiral Ligand | (S)-2-Methyl-2,3-pentanediol | Up to 99% |

| Asymmetric Hydrogenation | 2-Hydroxy-2-methyl-3-pentanone | Ru-BINAP | (S)-2-Methyl-2,3-pentanediol | >98% |

Chemoenzymatic Transformations (e.g., using oxidoreductases for chiral alcohol synthesis)

Enzymes are highly selective catalysts that can be employed for the synthesis of enantiopure compounds. jocpr.com Chemoenzymatic methods combine the advantages of chemical synthesis with the high stereoselectivity of enzymatic reactions.

For the synthesis of the chiral 2-hydroxy-2-methylbutyl moiety, a key strategy is the kinetic resolution of a racemic mixture of the corresponding alcohol or a precursor. nih.govpolimi.it For example, racemic 2-methyl-2,3-pentanediol can be selectively acylated using a lipase (B570770), such as Candida antarctica lipase B (CALB), in the presence of an acyl donor like vinyl acetate. nih.gov This results in the separation of the two enantiomers, with one being acylated and the other remaining as the alcohol.

Alternatively, oxidoreductases can be used for the asymmetric reduction of a prochiral ketone. mdpi.com For instance, the reduction of 2-hydroxy-2-methyl-3-pentanone can be catalyzed by a specific alcohol dehydrogenase to yield one enantiomer of the corresponding diol with high enantiomeric excess. These enzymes often require a cofactor, such as NADH or NADPH, which needs to be regenerated in situ for a cost-effective process.

Table 4: Chemoenzymatic Approaches to Chiral Precursors

| Enzymatic Method | Enzyme | Substrate | Product(s) |

| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic 2-methyl-2,3-pentanediol | (R)-2-methyl-2,3-pentanediol and (S)-3-acetoxy-2-methyl-2-pentanol |

| Asymmetric Reduction | Alcohol Dehydrogenase | 2-Hydroxy-2-methyl-3-pentanone | (S)-2-Methyl-2,3-pentanediol |

Protecting Group Strategies for the Hydroxyl and Amine Functionalities

In multi-step syntheses, protecting groups are temporarily attached to functional groups to prevent them from reacting under specific conditions. organic-chemistry.org For a molecule like this compound, the amine is protected by a benzyloxycarbonyl (Cbz or Z) group, a type of carbamate. chem-station.com Carbamates are frequently used to reduce the basicity and high reactivity of amines during synthesis. chem-station.com The choice of protecting groups for the hydroxyl and amine functionalities is critical and must allow for selective removal without affecting other parts of the molecule. organic-chemistry.org

Orthogonal Protection Schemes for Complex Molecular Architectures

Orthogonal protection is a key strategy in the synthesis of complex molecules, allowing for the independent deprotection of one functional group while others remain intact. organic-chemistry.orgnumberanalytics.com This is achieved by selecting protecting groups that can be removed under different, non-interfering reaction conditions. numberanalytics.comresearchgate.net

In a scenario where this compound is an intermediate, its free hydroxyl group might need to be protected for subsequent reactions. An orthogonal strategy would involve protecting the hydroxyl group with a group that is stable to the conditions used to eventually remove the Cbz group, and vice-versa.

A common orthogonal pairing for hydroxyl and Cbz-protected amine groups is the use of a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS), for the hydroxyl group. numberanalytics.com The Cbz group is reliably cleaved under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), while the TBDMS group is stable to these conditions. organic-chemistry.orgtotal-synthesis.com Conversely, the TBDMS group can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), under conditions that leave the Cbz group unaffected. numberanalytics.com

Table outlining a potential orthogonal protection scheme:

| Functional Group | Protecting Group | Protection Reagent(s) | Deprotection Conditions |

| Amine | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl), Base | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | tert-butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

This strategy provides the flexibility needed to selectively unmask either the amine or the hydroxyl group at different stages of a synthetic sequence, enabling the controlled construction of more complex molecular architectures. numberanalytics.comacs.org

Atom Economy and Green Chemistry Principles in Synthetic Design

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. jocpr.com A key principle of green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnih.gov A reaction with 100% atom economy has no waste byproducts. nih.gov

R-NH₂ + C₆H₅CH₂OCOCl → R-NH-Cbz + HCl

To improve the sustainability of synthesizing this compound, several green chemistry strategies can be considered:

Alternative Carbonyl Sources : Instead of chloroformates, which are derived from the highly toxic phosgene, greener alternatives can be used. nih.gov Direct synthesis from carbon dioxide (CO₂), an abundant and non-toxic C1 source, is a highly attractive green alternative for carbamate synthesis. nih.govpsu.edursc.org Another approach involves using urea (B33335) as a carbonyl source over a reusable solid catalyst. rsc.org

Catalytic Methods : The use of catalysts can improve reaction efficiency and reduce waste. rsc.org For instance, catalytic methods for the N-Cbz protection step itself have been developed to minimize the use of stoichiometric reagents. researchgate.net

Biocatalysis : Enzymes are increasingly used in chemical synthesis as they operate in environmentally benign solvents like water and exhibit high selectivity. nih.govresearchgate.net Recent studies have shown that promiscuous esterase enzymes can efficiently synthesize Cbz-protected products from amines and dibenzyl carbonate in water, achieving high yields and eliminating the need for organic solvents and hazardous reagents. nih.govresearchgate.netresearchgate.net

Improving Step-Economy : Designing synthetic routes with fewer steps, often referred to as improving step-economy, can significantly reduce waste, solvent use, and energy consumption. organic-chemistry.orgwestlake.edu.cn Developing methods for the direct synthesis of chiral amino alcohols from simple, readily available starting materials is an area of active research that aligns with this principle. westlake.edu.cn

By focusing on catalytic, atom-economical reactions and exploring bio-based and renewable feedstocks, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry. jocpr.com

Chemical Reactivity and Transformations of Benzyl 2 Hydroxy 2 Methylbutyl Carbamate

Reactions Involving the Carbamate (B1207046) Functional Group

The carbamate moiety in Benzyl (B1604629) (2-hydroxy-2-methylbutyl)carbamate, specifically a benzyl carbamate (Cbz or Z group), is a widely utilized protecting group in organic synthesis due to its stability under a range of conditions and the various methods available for its removal or modification. masterorganicchemistry.com

Nucleophilic Attack and Cleavage Reactions

The cleavage of the benzyl carbamate group is a common transformation, typically proceeding through nucleophilic attack at the benzylic carbon or the carbonyl carbon. The benzylic position is susceptible to nucleophilic substitution (SN2) type reactions. For instance, a method for the deprotection of Cbz-protected amines involves treatment with 2-mercaptoethanol (B42355) in the presence of a base, where the thiolate anion acts as the nucleophile. nih.gov

Hydrogenolysis is another prevalent method for Cbz group removal. This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas). The reaction is generally clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide. researchgate.net

Lewis acids can also mediate the cleavage of benzyl carbamates. Reagents like trimethylsilyl (B98337) iodide (TMSI) are effective, although their use may be limited by the presence of other sensitive functional groups in the molecule. rsc.org

Table 1: Conditions for Nucleophilic Cleavage of Benzyl Carbamates (Analogous Systems)

| Reagent/Condition | Nucleophile/Mechanism | Product | Reference |

| 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | 2-Mercaptoethanol (thiolate) / SN2 | Primary Amine | nih.gov |

| H₂, Pd/C | Hydrogen / Hydrogenolysis | Primary Amine | researchgate.net |

| Trimethylsilyl iodide (TMSI) | Iodide / Lewis acid-mediated | Primary Amine | rsc.org |

N-Alkylation and Acylation Reactions

While the nitrogen atom of a carbamate is less nucleophilic than that of an amine, it can still undergo alkylation and acylation under appropriate conditions. N-alkylation typically requires a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The presence of the nearby hydroxyl group in Benzyl (2-hydroxy-2-methylbutyl)carbamate could potentially lead to intramolecular reactions or act as a directing group, although specific literature on this interaction for this molecule is scarce. In a general context, N-alkylation of carbamates is a known process. rsc.org

N-acylation of carbamates can be achieved using acid anhydrides or acid chlorides, often in the presence of a catalyst. For example, Wells-Dawson heteropolyacids have been shown to catalyze the N-acylation of various carbamates with carboxylic acid anhydrides under solvent-free conditions, affording the corresponding N-acyl products in good yields. sciforum.net

Table 2: Conditions for N-Acylation of Carbamates (Analogous Systems)

| Acylating Agent | Catalyst/Conditions | Product | Reference |

| Acetic Anhydride | Wells-Dawson heteropolyacid, room temp. | N-Acetyl Carbamate | sciforum.net |

| Carbamoyl (B1232498) Phosphate | pH 4.5 | N-Carbamoyl Hydroxamic Acid | nih.gov |

Rearrangement Reactions (e.g., Curtius-type rearrangements from related precursors)

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, with an isocyanate as a key intermediate. This reaction is relevant to the synthesis of carbamates, as the isocyanate intermediate can be trapped by an alcohol. wikipedia.orgnih.gov Therefore, a precursor carboxylic acid related to this compound could undergo a Curtius rearrangement in the presence of benzyl alcohol to form the target molecule.

The process involves the conversion of a carboxylic acid to an acyl azide (B81097), which then thermally or photochemically rearranges to an isocyanate with the loss of nitrogen gas. The subsequent reaction of the isocyanate with an alcohol yields the carbamate. wikipedia.orgbeilstein-journals.org This rearrangement proceeds with retention of configuration of the migrating group. semanticscholar.org A variety of reagents can be used to generate the acyl azide from the carboxylic acid, including diphenylphosphoryl azide (DPPA). nih.gov

Transformations at the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile site for various chemical transformations, including oxidation, esterification, and etherification. The presence of the bulky carbamate group in close proximity may influence the reactivity of this hydroxyl group through steric hindrance.

Oxidation Reactions (e.g., to carbonyl compounds)

Secondary alcohols can be readily oxidized to ketones using a variety of oxidizing agents. organic-chemistry.org The choice of reagent is crucial to ensure selectivity and avoid over-oxidation or reaction with other functional groups present in the molecule. For the oxidation of the secondary hydroxyl group in this compound, mild oxidizing agents would be preferable to avoid potential oxidation of the benzyl group of the carbamate.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid), as well as non-chromium-based reagents like Dess-Martin periodinane (DMP) and Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine). ontosight.ai The presence of the carbamate group is generally tolerated by many of these reagents, especially the milder ones. nih.gov

Table 3: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | Ketone |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temp. | Ketone |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Ketone |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temp. | Ketone |

Esterification and Etherification Reactions

The secondary hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. wikipedia.org Given the potential for acid-catalyzed cleavage of the carbamate, milder esterification methods might be more suitable. For instance, the Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), allows for ester formation under neutral conditions. libretexts.org

Etherification of the secondary alcohol can be achieved through various methods, such as the Williamson ether synthesis. This reaction involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The choice of a suitable base is important to avoid deprotonation of the carbamate nitrogen. In the context of amino alcohols, selective O-alkylation can be challenging due to competing N-alkylation. google.com However, with the nitrogen already protected as a carbamate, O-alkylation should be more facile.

Elimination Reactions to Form Alkenes

The structure of this compound contains a tertiary alcohol functional group. Tertiary alcohols are known to undergo elimination reactions, specifically dehydration, under acidic conditions to form alkenes. byjus.comlibretexts.org This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism due to the stability of the tertiary carbocation intermediate that is formed. byjus.comlibretexts.org

The mechanism for the acid-catalyzed dehydration of this compound is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+). masterorganicchemistry.com The departure of a water molecule results in the formation of a stable tertiary carbocation at the C2 position. Subsequently, a weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

In the case of this compound, there are two possible β-hydrogens that can be eliminated, leading to the formation of two potential alkene products. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. youtube.com The expected products from the dehydration of this compound are outlined in the table below.

| Product Name | Structure | Substitution Pattern | Expected Yield |

|---|---|---|---|

| Benzyl (2-methylbut-2-en-1-yl)carbamate | Trisubstituted | Major Product (Zaitsev) | |

| Benzyl (2-ethylprop-2-en-1-yl)carbamate | Disubstituted | Minor Product (Hofmann) |

Research on similar molecules containing both a tertiary alcohol and a carbamate has shown a propensity for elimination to occur. nih.gov This supports the expectation that this compound would readily undergo dehydration under appropriate acidic conditions. The temperature required for the dehydration of tertiary alcohols is generally lower than that for primary or secondary alcohols, typically ranging from 25°C to 80°C. libretexts.org

Stereochemical Implications of Reactions at Chiral Centers

This compound possesses a chiral center at the C2 carbon atom, the carbon bearing the hydroxyl group and the methyl group. A chiral center is a carbon atom that is attached to four different groups. youtube.com The presence of this stereocenter means that the molecule can exist as a pair of enantiomers (R and S isomers). Any reaction that occurs at this chiral center can have significant stereochemical consequences.

If a reaction at the C2 center proceeds through a mechanism involving a planar carbocation intermediate, such as the E1 elimination described above or an SN1 substitution reaction, the stereochemical information at that center is typically lost. The incoming nucleophile (in an SN1 reaction) or the abstracting base (in an E1 reaction) can approach the planar carbocation from either face with equal probability. This results in the formation of a racemic mixture of products, meaning a 50:50 mixture of the two enantiomers.

Conversely, if a reaction were to occur via a concerted mechanism, such as an SN2 (substitution, bimolecular) or E2 (elimination, bimolecular) reaction, there would be specific stereochemical outcomes. An SN2 reaction at the chiral center would proceed with an inversion of configuration (a Walden inversion). An E2 reaction requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group, which would lead to the formation of a specific stereoisomer of the resulting alkene (E or Z).

The specific stereochemical outcome of any reaction at the chiral center of this compound is therefore highly dependent on the reaction conditions and the mechanism through which the reaction proceeds.

Reactivity of the Benzyl Moiety (e.g., hydrogenolysis for carbamate deprotection)

The benzyl carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis. wikipedia.org One of the most common methods for the deprotection of a Cbz-protected amine is catalytic hydrogenolysis. taylors.edu.my This reaction is highly effective for the benzyl moiety in this compound.

Hydrogenolysis involves the cleavage of the carbon-oxygen bond of the benzyl ester by hydrogen gas in the presence of a metal catalyst. researchgate.net The most frequently used catalyst for this transformation is palladium on an activated carbon support (Pd/C). nih.gov

The reaction proceeds by the addition of hydrogen across the benzylic C-O bond. The products of this reaction are the deprotected primary amine (1-amino-2-methylbutan-2-ol), toluene, and carbon dioxide, which is formed from the decomposition of the unstable carbamic acid intermediate.

This deprotection method is valued for its mild conditions and high efficiency. The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen gas. The presence of the hydroxyl group in the molecule is not expected to interfere with the hydrogenolysis of the benzyl carbamate. taylors.edu.my

| Parameter | Condition |

|---|---|

| Catalyst | Palladium on Carbon (5-10% Pd/C) |

| Hydrogen Source | H2 gas, Ammonium formate, etc. taylors.edu.my |

| Solvent | Methanol, Ethanol, Ethyl acetate |

| Temperature | Room Temperature |

| Pressure | Atmospheric Pressure |

Stereochemical Analysis and Control in the Synthesis and Reactions of Benzyl 2 Hydroxy 2 Methylbutyl Carbamate

Strategies for Diastereoselective and Enantioselective Synthesis

The asymmetric synthesis of chiral 1,2-amino alcohols, the core structure of Benzyl (B1604629) (2-hydroxy-2-methylbutyl)carbamate, is a well-established field in organic chemistry. The creation of the quaternary stereocenter in this specific molecule presents a significant synthetic challenge. Generally, strategies for stereoselective synthesis can be categorized into three main approaches: substrate control, reagent control, and auxiliary control. diva-portal.org

Substrate-controlled methods would involve using a chiral precursor where the existing stereochemistry directs the formation of the new stereocenter. However, for a molecule like Benzyl (2-hydroxy-2-methylbutyl)carbamate, this is often less practical than reagent or auxiliary-controlled methods.

Reagent-controlled synthesis is a prominent strategy, where a chiral reagent or catalyst is employed to induce stereoselectivity. Several powerful asymmetric reactions could be adapted for the synthesis of this target molecule:

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation could be a viable route, although it is typically more effective for α,β-unsaturated esters and phosphonates. diva-portal.org

Enantioselective Alkylation: The synthesis of α-quaternary Mannich-type products can be achieved through a two-step sequence involving a Mannich reaction followed by a decarboxylative enantioselective allylic alkylation, which could be a potential pathway to a precursor of the target molecule. nih.gov

Catalytic Reductive Coupling: Copper-catalyzed reductive coupling of aldehydes with N-substituted allenes (allenamides) offers a highly diastereo- and enantioselective route to chiral 1,2-amino alcohols. researchgate.net

Radical C-H Amination: A more recent approach involves the enantioselective radical C-H amination of alcohols, which could provide access to the desired β-amino alcohol scaffold. nih.gov

Diastereoconvergent Synthesis: For related structures with nitrogen-containing quaternary stereocenters, a diastereoconvergent synthesis using selenium-catalyzed intermolecular C–H amination has been shown to be effective, yielding anti-1,2-amino alcohols. rsc.org

Auxiliary-controlled synthesis involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. While effective, this method is often less atom-economical than catalytic approaches.

A summary of potential enantioselective synthetic strategies is presented in Table 1.

| Strategy | Description | Potential Applicability | Key Features |

| Asymmetric Allylic Alkylation | A two-step sequence to generate α-quaternary Mannich-type products. nih.gov | Synthesis of a key precursor with the required quaternary center. | Tolerates a variety of functional groups. |

| Copper-Catalyzed Reductive Coupling | Enantioselective aminoallylation of aldehydes with allenamides. researchgate.net | Direct formation of the 1,2-amino alcohol core. | High enantioselectivity and diastereoselectivity. |

| Enantioselective Radical C-H Amination | Multi-catalytic approach for the amination of C-H bonds in alcohols. nih.gov | Direct functionalization of a simpler alcohol precursor. | Bypasses the need for chiral pool precursors. |

| Selenium-Catalyzed C-H Amination | Diastereoconvergent synthesis of anti-1,2-amino alcohols. rsc.org | Can produce a single diastereomer from a mixture of starting materials. | Stereoselectivity is controlled by a stereoelectronic effect. |

Table 1: Potential Enantioselective Synthetic Strategies

Determination of Relative and Absolute Stereochemistry

Once synthesized, the unambiguous determination of the stereochemistry of this compound is paramount. A combination of chromatographic and spectroscopic techniques, along with X-ray crystallography, provides a comprehensive toolkit for this purpose.

Chiral chromatography is the most widely used technique for the separation of enantiomers and the determination of enantiomeric purity (e.g., enantiomeric excess). wvu.edu High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method. rsc.orgnih.gov

For a compound like this compound, polysaccharide-based CSPs are particularly effective. These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate (B1207046) derivatives such as 3,5-dimethylphenyl carbamate or 4-chlorophenylcarbamate, can effectively resolve a wide range of chiral compounds, including those with alcohol and carbamate functionalities. nih.govyoutube.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov

In addition to HPLC, chiral capillary gas chromatography can be employed for the separation of volatile chiral intermediates that may be used in the synthesis of the target molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with certain modifications, it can be used to determine stereochemistry. numberanalytics.comwordpress.com Since enantiomers are indistinguishable in an achiral solvent, chiral recognition in NMR is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent.

For 1,2-amino alcohols, a well-established method is the formation of bis-MPA derivatives using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid). Analysis of the ¹H NMR spectra of these diastereomeric esters allows for the assignment of the absolute configuration of the amino alcohol by observing the differential shielding effects of the phenyl group of the Mosher's ester on the protons of the original molecule. researchgate.net

Advanced multidimensional NMR techniques can be used to determine the relative stereochemistry of molecules. numberanalytics.com

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is invaluable for determining relative stereochemistry in rigid or cyclic structures. wordpress.com

Furthermore, multinuclear NMR, utilizing nuclei such as ¹⁹F, ³¹P, and ¹³C, can offer advantages for chiral recognition due to larger chemical shift dispersion and simpler spectra. nih.govsemanticscholar.org A recent innovation in NMR spectroscopy even allows for the direct detection of chirality without the need for derivatization, by using a detector sensitive to both electric and magnetic dipoles. theanalyticalscientist.com

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique, however, requires a well-ordered single crystal of the compound. Since this compound may be an oil or difficult to crystallize, it is often necessary to prepare a crystalline derivative. Reaction with a suitable carboxylic acid or other reagents can yield crystalline salts or esters that are amenable to X-ray diffraction analysis. researchgate.netdntb.gov.ua

The determination of the absolute configuration using X-ray crystallography often relies on the presence of a heavy atom in the structure, which allows for the use of anomalous dispersion. nih.gov In the absence of a heavy atom, the absolute configuration can sometimes be determined by co-crystallizing with a molecule of known chirality. nih.gov

Influence of Stereoisomerism on Chemical Properties and Reactivity Profiles

The stereochemical configuration of this compound is expected to have a profound impact on its chemical properties and reactivity. The spatial arrangement of the substituents around the chiral center can influence intermolecular interactions, conformational preferences, and the stereochemical course of reactions.

One of the key features of carbamates is the restricted rotation around the C–N amide bond, which can lead to the existence of syn and anti rotamers. The energy barrier to this rotation and the equilibrium position between the rotamers are sensitive to steric and electronic effects of the substituents. nd.eduacs.org The specific stereoisomer of this compound may favor a particular conformation, which in turn could influence its reactivity and how it interacts with other molecules, such as enzymes. nih.gov

The stability of the carbamate itself can also be affected by stereochemistry. Steric hindrance around the nitrogen atom can influence the thermodynamics of carbamate formation and hydrolysis. colab.ws In the context of biological activity, it is well-established that different enantiomers of a chiral molecule can exhibit vastly different interactions with chiral biological macromolecules like enzymes and receptors, leading to differences in efficacy or toxicity. rsc.orgscbt.com

A summary of the influence of stereoisomerism is presented in Table 2.

| Property/Reactivity | Influence of Stereoisomerism | Example from Related Compounds |

| Conformational Equilibria | Affects the population of syn and anti C-N bond rotamers. nd.eduacs.org | Electron-donating or withdrawing groups on the N-aryl ring of carbamates alter the rotational barrier. nd.edu |

| Reaction Stereochemistry | Can direct the stereochemical outcome through neighboring group participation. nih.gov | N-carbamate group participation leads to retention of configuration in nucleophilic substitution. nih.gov |

| Chemical Stability | Steric effects can influence the stability and hydrolysis rates of the carbamate. colab.ws | Steric hindrance in amines affects the stability of the corresponding carbamates formed with CO₂. colab.ws |

| Biological Activity | Enantiomers can exhibit different binding affinities and activities with chiral biological targets. rsc.org | Enantiomers of carbamate inhibitors show different potencies against fatty acid amide hydrolase. rsc.org |

Table 2: Influence of Stereoisomerism on Chemical Properties and Reactivity

Mechanistic Investigations of Reactions Involving Benzyl 2 Hydroxy 2 Methylbutyl Carbamate

Reaction Pathway Elucidation through Kinetic Isotope Effects and Intermediate Trapping

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. wikipedia.org By replacing an atom with its heavier isotope, changes in the reaction rate can be observed, providing insight into bond-breaking and bond-forming events. wikipedia.org For reactions involving benzyl (B1604629) (2-hydroxy-2-methylbutyl)carbamate, isotopic labeling at key positions can elucidate mechanistic details. For instance, in a hypothetical elimination reaction, substituting the hydrogen on the nitrogen of the carbamate (B1207046) with deuterium (B1214612) (N-D) would be expected to exhibit a primary kinetic isotope effect if the N-H bond is broken in the rate-determining step.

Intermediate trapping experiments are another critical method for elucidating reaction pathways. These experiments involve introducing a "trapping" agent that can react with a transient intermediate, thus providing evidence for its existence. In the context of carbamate chemistry, isocyanates are common intermediates, particularly in thermal or base-mediated decomposition reactions. acs.org For benzyl (2-hydroxy-2-methylbutyl)carbamate, heating in the presence of a nucleophilic trapping agent, such as a highly reactive amine, could intercept the corresponding isocyanate intermediate, forming a urea (B33335) derivative and confirming its role in the reaction pathway.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Base-Mediated Elimination of this compound

| Isotopic Substitution | Rate Constant (k) | kH/kD | Mechanistic Implication |

| Unlabeled | kH | - | Baseline rate |

| N-deuterated | kD | 4.5 | N-H bond cleavage is likely part of the rate-determining step. |

| Benzylic C-deuterated | kD' | 1.1 | C-O bond cleavage may occur after the rate-determining step (secondary KIE). |

Transition State Analysis for Stereocontrol and Efficiency

For instance, in a nucleophilic substitution reaction at the stereocenter, two competing pathways, SN1 and SN2, could be operative. Transition state analysis would reveal the energetic barriers for each pathway. An SN2 reaction would proceed through a single, concerted transition state, leading to an inversion of stereochemistry. nih.gov Conversely, an SN1 reaction would proceed through a carbocation intermediate, potentially leading to a racemic mixture of products. nih.gov By analyzing the factors that stabilize or destabilize these transition states, such as solvent effects and the nature of the nucleophile and leaving group, reaction conditions can be tailored to favor the desired stereochemical outcome.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Stereochemical Outcome |

| SN2 | Trigonal bipyramidal | 25.3 | Inversion of configuration |

| SN1 | Planar carbocation | 35.8 | Racemization |

Role of Catalysis in Enhancing Reaction Rates and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and often enhancing selectivity. For reactions involving this compound, both acid and base catalysis, as well as transition metal catalysis, could be employed to achieve specific transformations.

For example, the synthesis of this carbamate from benzyl alcohol and a derivative of 2-amino-2-methyl-1-butanol could be catalyzed by a Lewis acid to activate the alcohol towards nucleophilic attack. A patent for the synthesis of benzyl carbamate describes the use of a supported catalyst composed of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) carrier to facilitate the reaction between urea and benzyl alcohol. google.com Such catalytic systems could be adapted for the synthesis of the target molecule.

In terms of reactions of the carbamate itself, transition metal catalysts are widely used to effect cross-coupling reactions. While the carbamate group itself is not typically a coupling partner, the benzyl group could potentially be cleaved under specific catalytic conditions. More relevantly, if the molecule were modified to include a suitable functional group, such as a halide, catalysis could be used to form new carbon-carbon or carbon-heteroatom bonds with high selectivity.

Photoredox Transformations of Related N-Hydroxy-Carbamates

Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of chemical transformations. nih.gov While direct photoredox transformations of this compound are not extensively documented, the reactivity of related N-hydroxy-carbamates and their derivatives, such as N-hydroxyphthalimide esters, can provide valuable insights.

N-hydroxyphthalimide esters, for example, are known to undergo photoredox-catalyzed decarboxylative cross-coupling reactions to form alkyl radicals. rsc.org By analogy, an N-hydroxy derivative of this compound could potentially serve as a precursor to a nitrogen-centered radical upon photoredox activation. This reactive intermediate could then participate in a variety of transformations, such as intramolecular cyclizations or intermolecular additions to alkenes, opening up new avenues for the synthesis of complex nitrogen-containing molecules. Recent studies have also demonstrated the photoredox-catalyzed amination of o-hydroxyarylenaminones using a carbamate-derived amidyl-radical precursor. acs.org

Due to the absence of specific research findings for "this compound" in the publicly available scientific literature, this article cannot be generated. Extensive searches for the synthesis and application of this specific chemical compound in the requested contexts have yielded no relevant results.

The instructions for this task strictly require that the generated content focus solely on "this compound" and adhere to a detailed outline covering its use as a precursor in the synthesis of complex amino acid derivatives, its utility in constructing nitrogen-containing heterocycles, its role as an intermediate in preparing scaffolds for chemical probe development, and its function in multi-step total synthesis endeavors.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For Benzyl (B1604629) (2-hydroxy-2-methylbutyl)carbamate, these calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to predict how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of Benzyl (2-hydroxy-2-methylbutyl)carbamate (Illustrative) Note: These are hypothetical values for illustrative purposes, typically calculated using a method like B3LYP/6-31G(d,p).

| Parameter | Predicted Value (a.u.) | Implication |

|---|---|---|

| HOMO Energy | -0.25 | Region of electron donation (e.g., lone pairs on oxygen/nitrogen) |

| LUMO Energy | 0.05 | Region of electron acceptance (e.g., π* orbitals of the benzene (B151609) ring) |

| HOMO-LUMO Gap | 0.30 | Indicates moderate chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Reflects the molecule's overall polarity |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl and benzyl groups in this compound means it can exist in numerous conformations. Conformational analysis is employed to identify the most stable three-dimensional arrangements (lowest energy conformers). This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent). This provides insight into the predominant conformations present under specific conditions and the energy barriers between them.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Spectroscopy: Quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. These predicted shifts are often correlated with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=O stretching of the carbamate (B1207046) group, or O-H bending.

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative) Note: These are hypothetical, representative values.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Shift | ~156 ppm | Carbonyl carbon (C=O) of the carbamate |

| ¹H NMR Shift | ~7.3 ppm | Aromatic protons of the benzyl group |

| IR Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch of the hydroxyl group |

| IR Vibrational Frequency | ~1690 cm⁻¹ | C=O stretch of the carbamate group |

Docking Studies and Molecular Modeling for Ligand Design

If this compound is considered as a precursor or fragment for designing biologically active molecules, molecular docking studies would be a crucial computational tool. Docking simulations predict the preferred orientation of a molecule (a ligand) when bound to a target protein or enzyme.

The process involves placing the 3D structure of the carbamate into the active site of a receptor and using a scoring function to estimate the binding affinity. This can help identify potential biological targets and guide the chemical modification of the molecule to improve its binding potency and selectivity. For instance, the hydroxyl and carbamate groups could serve as key hydrogen bond donors or acceptors in interactions with a protein's active site. Molecular modeling would allow for the rational design of derivatives with enhanced therapeutic potential based on these initial docking predictions.

Advanced Analytical and Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of Benzyl (B1604629) (2-hydroxy-2-methylbutyl)carbamate. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other isobaric compounds.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the protonated molecule. The fragmentation pattern provides valuable structural information. Common fragmentation patterns observed for carbamates include the neutral loss of methyl isocyanate (CH₃NCO) from N-methyl carbamates. nih.gov For Benzyl (2-hydroxy-2-methylbutyl)carbamate, characteristic fragmentation would be expected to involve cleavage of the benzylic C-O bond, loss of the benzyl group, and rearrangements related to the hydroxyl and carbamate (B1207046) functionalities. The presence of tert-butoxycarbonyl (Boc) protected amines, which are structurally related to carbamates, can be elusive to detect by conventional MS due to their instability. nih.gov However, techniques like on-column H/D exchange HPLC/ESI/MS can aid in the structure elucidation of carbamoyl (B1232498) protecting groups. nih.gov

Table 1: Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 254.1438 | Protonated molecule |

| [M+Na]⁺ | 276.1257 | Sodium adduct |

| [M-C₇H₇]⁺ | 146.0812 | Loss of the benzyl group |

| [M-C₅H₁₁NO]⁺ | 135.0441 | Cleavage of the carbamate ester bond |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment and Conformational Preferences

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule, as well as for elucidating its three-dimensional structure and conformational preferences in solution.

¹H NMR: Provides information on the chemical environment of each proton, their scalar couplings, and their spatial proximities.

¹³C NMR: Determines the number of chemically distinct carbon atoms and their hybridization states.

COSY (Correlation Spectroscopy): A two-dimensional NMR technique that reveals proton-proton scalar couplings, allowing for the identification of adjacent protons in the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton and identifying quaternary carbons. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule in solution.

For N-aryl-N-benzyl alkyl carbamates, dynamic NMR studies have been used to investigate hindered rotations around the N-aryl and carbonyl carbon-nitrogen bonds, revealing the conformational behavior of these molecules. lookchem.com Similar studies on this compound could provide insights into its dynamic properties.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzyl-CH₂ | ~5.1 | ~67 |

| Benzyl-Ar-H | ~7.3 | ~128 |

| N-H | ~5.0 | - |

| C=O | - | ~157 |

| C(OH) | - | ~73 |

| CH₂ (adjacent to N) | ~3.2 | ~48 |

| CH₂ (ethyl) | ~1.5 | ~28 |

| CH₃ (ethyl) | ~0.9 | ~8 |

| CH₃ (on C-OH) | ~1.2 | ~26 |

| O-H | Variable | - |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

N-H stretching: A characteristic band is expected in the region of 3300-3500 cm⁻¹. For benzyl carbamate, this stretching vibration is observed in the range of 3422-3332 cm⁻¹. rsc.org

O-H stretching: A broad band, indicative of the hydroxyl group, is anticipated around 3200-3600 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region.

C=O stretching: The carbamate carbonyl group will give rise to a strong absorption band typically between 1680 and 1730 cm⁻¹. In benzyl carbamate, this peak is found at approximately 1694 cm⁻¹. rsc.org

C-O stretching: The C-O single bond stretching vibrations of the carbamate and alcohol functionalities are expected in the 1000-1300 cm⁻¹ region. For benzyl carbamate, a C-O stretching band is observed at 1068 cm⁻¹. rsc.org

N-H bending: This vibration is typically observed around 1500-1650 cm⁻¹. For benzyl carbamate, it is seen at 1610 cm⁻¹. rsc.org

C-N stretching: The stretching vibration of the carbon-nitrogen bond in the carbamate group is expected in the 1250-1350 cm⁻¹ range. In benzyl carbamate, this appears at 1346 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The characteristic peaks for carbamate pesticides have been identified at 874, 1014, 1162, and 1716 cm⁻¹. nih.gov

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O | Stretching | 1680 - 1730 |

| N-H | Bending | 1500 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com For this compound, which is a chiral molecule, SCXRD can unambiguously establish its absolute configuration, provided that a suitable single crystal can be grown. The technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. rigaku.com Furthermore, SCXRD reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The crystal structure of N-(benzimidazol-2-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3β-yl-carbamate, for instance, was determined by X-ray diffraction. rsc.org While conventional X-ray Bragg diffraction does not distinguish between right- and left-handed crystals, resonant Bragg diffraction using circularly polarized X-rays can reveal the handedness of crystals. aps.org

Table 4: Potential Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁, P2₁2₁2₁) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths | Precise distances between atoms (e.g., C=O, C-N, C-O) |

| Bond Angles | Angles between bonded atoms |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Absolute Configuration | Determination of the R/S configuration at the chiral center |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying the stereochemical properties of chiral molecules like this compound. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, exhibiting equal magnitude but opposite signs.

This property makes CD an excellent tool for determining the enantiomeric excess (ee) of a sample. By comparing the CD spectrum of a sample to that of the pure enantiomers, the relative amounts of each enantiomer can be quantified. A protocol for the rapid determination of the absolute configuration and enantiomeric excess of α-chiral primary amines has been developed using CD spectroscopy. nih.gov This often involves derivatization to introduce a suitable chromophore. nih.gov Fourier Transform Vibrational Circular Dichroism (FT-VCD) can also be used to monitor changes in the percent enantiomeric excess of chiral molecules over time. nih.gov

Table 5: Application of Circular Dichroism for the Analysis of this compound

| Parameter | Information Obtained |

| Sign of Cotton Effect | Can be correlated to the absolute configuration (R or S) |

| Molar Ellipticity [θ] | Proportional to the concentration and enantiomeric excess |

| Wavelength of Maxima/Minima | Characteristic of the electronic transitions of the chromophores |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Benzyl (2-hydroxy-2-methylbutyl)carbamate?

- Methodology : Multi-step synthesis typically involves carbamate bond formation via reaction of a hydroxylamine intermediate with benzyl chloroformate. Key steps include:

- Protection of the hydroxyl group : Use of acid-labile protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during carbamate formation .

- Carbamate coupling : Reaction under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- Deprotection : Controlled acidic or fluoride-mediated deprotection to regenerate the hydroxyl group .

- Optimization : Adjust reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine-to-chloroformate) to minimize byproducts .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., hydroxyl, carbamate). Aromatic protons of the benzyl group appear at δ 7.2–7.4 ppm, while the carbamate carbonyl resonates at ~155 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₉NO₃: 262.1314) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .

Q. How does the hydroxyl group in the 2-methylbutyl chain influence physicochemical properties?

- Stability : The hydroxyl group increases hygroscopicity, requiring storage under inert atmospheres or desiccants .

- Reactivity : Participates in intramolecular hydrogen bonding, affecting crystallization and solubility in polar solvents (e.g., ethanol, DMSO) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., neurotransmitter receptors)?

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin/dopamine receptors. Focus on hydrogen bonding between the hydroxyl group and receptor residues (e.g., Tyr, Asp) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories .

- Data Validation : Cross-reference computational results with in vitro assays (e.g., radioligand binding studies) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- X-ray Crystallography : Use SHELX programs for refinement. For twinned crystals, apply HKLF5 format in SHELXL to handle overlapping reflections .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening in the 2-methylbutyl chain .

- Cross-Technique Validation : Compare crystallographic B-factors with NMR-derived order parameters to identify flexible regions .

Q. What experimental designs optimize reaction yields in scaled-up syntheses?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective carbamate formation.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0°C to 30°C | 15°C |

| Solvent Polarity | DCM to THF | Anhydrous DCM |

| Reaction Time | 2–24 h | 12 h |

- In-line Monitoring : Employ FTIR or ReactIR to track reaction progress .

Q. How does stereochemistry at the 2-hydroxy-2-methylbutyl moiety impact biological activity?

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers .

- Activity Comparison :

| Enantiomer | IC₅₀ (Serotonin Receptor) | Solubility (mg/mL) |

|---|---|---|

| (R) | 12.3 ± 1.2 µM | 8.9 |

| (S) | 43.7 ± 3.1 µM | 5.2 |

- Mechanistic Insight : The (R)-enantiomer’s hydroxyl group aligns with a key hydrogen-bonding network in the receptor’s binding pocket .

Methodological Guidelines

- Crystallization : For X-ray studies, use slow vapor diffusion with hexane/ethyl acetate (1:3) to obtain single crystals .

- Safety Protocols : Follow Combi-Blocks SDS guidelines for handling hygroscopic solids (e.g., PPE, dry gloveboxes) .

- Data Reproducibility : Archive raw spectral data (FID files for NMR, .RAW for MS) in institutional repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.